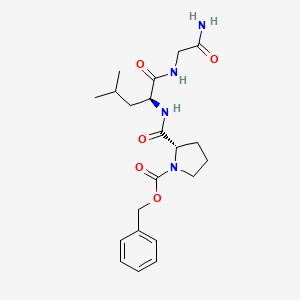

Carbobenzoxyprolyl-leucyl-glycinamide

Description

Propriétés

Numéro CAS |

14485-80-4 |

|---|---|

Formule moléculaire |

C21H30N4O5 |

Poids moléculaire |

418.5 g/mol |

Nom IUPAC |

benzyl N-[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]carbamate |

InChI |

InChI=1S/C21H30N4O5/c1-14(2)11-17(24-20(28)16-9-6-10-22-16)19(27)23-12-18(26)25-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,22H,6,9-13H2,1-2H3,(H,23,27)(H,24,28)(H,25,26,29)/t16-,17-/m0/s1 |

Clé InChI |

KFRZSJOPCRTHTH-IRXDYDNUSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2 |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2 |

Séquence |

PLG |

Synonymes |

carbobenzoxyprolyl-leucyl-glycinamide Z-PLG Z-Pro-Leu-Gly-NH2 |

Origine du produit |

United States |

Synthetic Methodologies and Analog Design in Z Pro Leu Gly Nh2 Research

Advanced Strategies for Tripeptide Synthesis

The synthesis of Z-Pro-Leu-Gly-NH2 can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages in terms of scalability, purification, and efficiency. smolecule.comthieme-connect.de

Solid-phase peptide synthesis (SPPS) is a widely used technique for preparing peptides like Z-Pro-Leu-Gly-NH2 and its derivatives. smolecule.comthieme-connect.de In this method, the peptide is assembled sequentially while one end is covalently attached to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts are removed by simple washing. thieme-connect.dekvinzo.com

The synthesis typically begins with the attachment of Fmoc-Gly-OH to an amino resin. google.com Subsequently, the Fmoc protecting group is removed, and the next amino acids (Leucine and Proline) are coupled sequentially. google.comresearchgate.net For the synthesis of Z-Pro-Leu-Gly-NH2, the final coupling step involves Z-Pro-OH. Common coupling reagents used to facilitate the formation of the peptide bonds include diisopropylcarbodiimide (DIC) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). smolecule.com Once the sequence is complete, the peptide is cleaved from the resin to yield the final product. smolecule.comgoogle.com SPPS is particularly advantageous for creating libraries of analogs and for the synthesis of longer peptides that incorporate the Pro-Leu-Gly sequence. thieme-connect.degoogle.com

Recent advancements focus on optimizing SPPS by employing green chemistry principles. Studies have explored replacing hazardous solvents like N,N-Dimethylformamide (DMF) with more environmentally benign alternatives, such as a mixture of anisole (B1667542) and N-octyl-pyrrolidone (NOP), without compromising reaction time or increasing racemization. kvinzo.com

Solution-phase synthesis offers an alternative route that is often preferred for large-scale production. google.com A common strategy involves the stepwise elongation of the peptide chain, starting from the C-terminus. thieme-connect.de

A detailed synthesis involves first preparing the dipeptide ester, H-Leu-Gly-OEt, often as a p-toluenesulfonate (PTSA) salt. google.com This is then coupled with Z-Proline using a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) and a base like N-methylmorpholine (NMM). google.com The reaction yields the protected tripeptide ester, Z-Pro-Leu-Gly-OEt. google.com

The final step is the conversion of the C-terminal ethyl ester to a primary amide. This is achieved through ammonolysis, where the tripeptide ester is dissolved in a solvent like methanol (B129727) and treated with ammonia (B1221849) gas, typically at a reduced temperature, to yield Z-Pro-Leu-Gly-NH2. google.com This classical approach remains a robust and scalable method for producing the target compound. thieme-connect.degoogle.com

Table 1: Comparison of Synthetic Methodologies for Z-Pro-Leu-Gly-NH2

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Principle | Stepwise assembly on an insoluble polymer support. thieme-connect.de | Stepwise assembly in a homogenous solution. |

| Key Reagents | Fmoc-protected amino acids, Rink Amide resin, HBTU, DIC. smolecule.comkvinzo.comgoogle.com | Z-protected amino acids, TBTU, HOBt, NMM, ammonia. google.com |

| Purification | Simplified washing of the resin to remove excess reagents. thieme-connect.de | Requires extraction, precipitation, or chromatography after each step. |

| Scalability | Ideal for lab-scale and library synthesis. thieme-connect.de | More suitable for large-scale industrial production. google.com |

| Advantages | High efficiency, automation potential, ease of purification. thieme-connect.de | Scalability, well-established procedures for large quantities. google.com |

| Disadvantages | Higher cost of reagents and resins, potential for incomplete reactions. | More labor-intensive, purification can be complex. |

Solid-Phase Peptide Synthesis Optimization

Design and Development of Z-Pro-Leu-Gly-NH2 Analogs

The design of analogs of Z-Pro-Leu-Gly-NH2 is a key strategy for exploring the structure-activity relationship (SAR) of PLG and developing peptidomimetics with improved pharmacological properties. beilstein-journals.orgnih.gov Modifications focus on the peptide backbone and side chains to alter conformation, stability, and receptor interaction. beilstein-journals.orgupc.edu

The N-terminal prolyl residue of PLG is a primary target for modification to understand its role in biological activity. nih.gov Research has shown that this residue is not an absolute requirement for the molecule's ability to modulate dopamine (B1211576) receptors. nih.gov Several analogs have been synthesized where the L-proline is replaced by other heterocyclic amino acids. nih.gov

These studies indicate that the size and stereochemistry of the N-terminal ring structure can be varied while retaining biological function. For example, replacing L-Proline with D-Proline, Pipecolic acid (Pip), or Azetidine-2-carboxylic acid (Aze) resulted in analogs with activity comparable to the parent peptide. nih.gov However, substituting with Thiazolidine-4-carboxylic acid (Thz) or D-Δ3,4-Proline led to inactive compounds, highlighting the specific structural requirements at this position. nih.gov

Table 2: Activity of Z-Pro-Leu-Gly-NH2 Analogs with Prolyl Residue Modifications

| Analog | N-Terminal Residue | Activity Compared to PLG |

|---|---|---|

| 2 | D-Proline (D-Pro) | Comparable nih.gov |

| 3 | Pyroglutamic acid (

The Z-group (benzyloxycarbonyl) and the C-terminal amide are critical features of the molecule. The Z-group, introduced by Bergmann and Zervas in 1932, serves as a crucial N-terminal protecting group during synthesis. thieme-connect.dewiley-vch.de It prevents unwanted side reactions at the proline's amino group during the coupling steps. researchgate.netwiley-vch.de This protecting group is stable under many reaction conditions but can be selectively removed when needed, typically by catalytic hydrogenation (e.g., using H2 gas with a Palladium-on-carbon catalyst), which cleaves it into toluene (B28343) and carbon dioxide, yielding the free amine H-Pro-Leu-Gly-NH2. thieme-connect.dewiley-vch.dethieme-connect.de

The C-terminal primary amide (-NH2) is also a key functional group. smolecule.com In many peptide hormones, including the related GnRH, the C-terminal amide is essential for biological activity. rdd.edu.iq For Z-Pro-Leu-Gly-NH2, this amide functionality is often installed in the final synthetic step via ammonolysis of a C-terminal ester. google.com The presence of the terminal amide enhances the stability and bioactivity of the peptide. smolecule.com

To overcome the inherent flexibility of linear peptides and lock the molecule into its presumed bioactive conformation, researchers have designed conformationally constrained analogs. beilstein-journals.orgupc.edu For PLG, the bioactive conformation is hypothesized to be a type II β-turn. beilstein-journals.orgbeilstein-journals.org This has led to the development of rigid peptidomimetics incorporating lactam, bicyclic, and spiro-bicyclic scaffolds. beilstein-journals.orgbeilstein-journals.org

Lactam Scaffolds: The incorporation of a lactam bridge is a well-established strategy to constrain a peptide's backbone. beilstein-journals.orgresearchgate.net In PLG analogs, a γ-lactam ring can be formed to mimic the C5 hydrogen-bonded conformation or to constrain the ψ2 torsion angle, forcing the peptide into a turn-like structure. beilstein-journals.orgdrugdesign.org One such γ-lactam analog was found to be over 1000-fold more potent than PLG itself, lending strong support to the β-turn hypothesis. beilstein-journals.orgdrugdesign.org

Bicyclic Scaffolds: To introduce even greater rigidity, bicyclic systems have been developed. beilstein-journals.org Fusing a thiazolidine (B150603) ring to the lactam ring creates a bicyclic peptidomimetic that further restricts the peptide's conformational freedom. beilstein-journals.orgbeilstein-journals.org

Spiro-bicyclic Scaffolds: Combining spiro and bicyclic constraints results in highly rigid spiro-bicyclic scaffolds. beilstein-journals.orgbeilstein-journals.org These structures can constrain up to three of the four torsion angles (Φ2, ψ2, and Φ3) that define a β-turn, making them excellent mimics of this secondary structure. beilstein-journals.orgbeilstein-journals.org The synthesis of these complex scaffolds involves multi-step sequences, often starting from α-alkylaldehyde proline derivatives. beilstein-journals.orgbeilstein-journals.org Studies with 5.5.5, 5.5.6, and 5.6.5 spiro-bicyclic systems have not only supported the type II β-turn hypothesis but also led to the discovery of both positive and negative allosteric modulators based on subtle changes in stereochemistry. beilstein-journals.orgnih.govnih.gov

Table 3: Examples of Conformationally Constrained PLG Peptidomimetics

| Scaffold Type | Example Structure | Key Conformational Constraint | Reference |

|---|---|---|---|

| γ-Lactam | Peptidomimetic 2 | Constrains ψ2 torsion angle to mimic a type II β-turn. | beilstein-journals.org |

| Bicyclic | Thiazolidine-lactam | Fused ring system further restricts backbone movement. | beilstein-journals.orgbeilstein-journals.org |

| Spiro-bicyclic | 5.6.5 spiro-bicyclic system | Locks three torsion angles (Φ2, ψ2, Φ3) to mimic a type II β-turn or polyproline II helix. | beilstein-journals.orgnih.gov |

Conformational Landscape and Structure Activity Relationships of Z Pro Leu Gly Nh2 and Its Analogs

Preferred Conformations: Beta-Turn Structures (Type Iβ, Type IIβ, Type VIβ)

The conformational landscape of Pro-Leu-Gly-NH2 and its analogs is dominated by turn structures, which are critical for their biological function. beilstein-journals.orgbeilstein-journals.org Classical potential energy calculations on the parent peptide, Pro-Leu-Gly-NH2, indicate that a 10-membered, hydrogen-bonded beta-turn conformation is a strongly preferred structure. researchgate.netnih.govcore.ac.uk This turn is characterized by a hydrogen bond between the C=O group of the proline residue and the amide proton of the glycinamide (B1583983) moiety. researchgate.netcore.ac.uk

Computational analyses have identified both Type Iβ and Type IIβ turn conformations as stable structures, with the Type IIβ turn being the most preferred conformation for Pro-Leu-Gly-NH2. researchgate.net This preference is supported by X-ray crystallography studies, which show that PLG exists in a Type II β-turn in its crystal state. beilstein-journals.orgbeilstein-journals.org Furthermore, studies on peptidomimetics designed to mimic a Type VI β-turn have also yielded molecules capable of modulating dopamine (B1211576) receptors, suggesting that this conformation is also relevant for bioactivity. beilstein-journals.orgbeilstein-journals.org The ability of a prolyl residue to adopt a cis-amide bond at the C-terminus facilitates the formation of a Type VI β-turn conformation. beilstein-journals.org

Computational and Spectroscopic Investigations of Conformation

A combination of advanced spectroscopic methods and computational chemistry has been employed to elucidate the precise conformational details of these peptides. For Z-Pro-Leu-Gly-NH2 specifically, investigations using laser desorption supersonic jet techniques combined with electronic and infrared (IR) spectroscopy have provided direct insights into its gas-phase structure. researchgate.net Ultraviolet-ultraviolet hole burning spectroscopy revealed that while Z-Pro-Leu-Gly-NH2 can exist in up to three different conformations in the gas phase, the population is predominantly distributed to a single conformation. researchgate.net

Molecular dynamics simulations and density functional theory (DFT) calculations have successfully reproduced the experimental IR spectra, confirming that the main structural element in Z-Pro-Leu-Gly-NH2 is a β-turn. researchgate.net Anharmonic vibrational analysis was necessary to fully account for the splitting of NH stretching bands, which is a characteristic feature of the β-turn structure. researchgate.net For the parent peptide, Pro-Leu-Gly-NH2, NMR spectroscopic studies and computational analyses also indicated a preference for turn conformations. beilstein-journals.orgbeilstein-journals.org Partitioned potential energy calculations and CNDO/2 molecular orbital calculations further supported the presence of Type Iβ and IIβ turns, with the latter being energetically favored. researchgate.net

Role of Backbone Flexibility and Rigidity in Bioactivity

The relationship between the flexibility of the peptide backbone and its biological activity is a critical aspect of its design and function. While the parent peptide PLG is a flexible molecule, its bioactive state requires a specific turn conformation. beilstein-journals.orgbeilstein-journals.org The stability of this β-turn conformation appears to be inherently linked to the rather rigid backbone conformation of the central leucine (B10760876) residue. nih.gov

To test the hypothesis that the Type II β-turn is the bioactive conformation, a series of conformationally constrained analogs were developed. beilstein-journals.org These rigid peptidomimetics, which include lactam, bicyclic, and highly restrictive spiro-bicyclic scaffolds, were designed to lock the molecule into a specific turn structure. beilstein-journals.orgdrugdesign.org The high potency of analogs designed to mimic a Type II β-turn provided strong evidence supporting this hypothesis. beilstein-journals.orgbeilstein-journals.org For instance, a γ-lactam analog that mimics a Type II β-turn was found to be over 1000-fold more potent than PLG itself. beilstein-journals.org This demonstrates that increasing the rigidity of the backbone to favor the bioactive conformation significantly enhances bioactivity, likely by reducing the entropic penalty of binding to the receptor. researchgate.netnih.gov

Pharmacophore Identification and Topographical Requirements for Receptor Interaction

A pharmacophore model describes the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net For PLG and its analogs, the key to their activity as allosteric modulators lies in the correct spatial presentation of specific functional groups. nih.gov

Extensive studies with conformationally constrained peptidomimetics have revealed that the C-terminal carboxamide NH2 group is a crucial pharmacophore element. beilstein-journals.orgbeilstein-journals.org Remarkably, molecules designed to mimic different conformations, such as a Type VI β-turn or even a polyproline II helix, were also found to be active. beilstein-journals.orgbeilstein-journals.org Computational analysis revealed that although the backbone torsion angles of these different conformations vary at the C-terminus, they all place the critical carboxamide NH2 pharmacophore in the same relative position in three-dimensional space. beilstein-journals.org This indicates that the primary topographical requirement for receptor interaction is the precise orientation of this carboxamide group, rather than the exclusive adoption of a single backbone conformation. As long as a constrained scaffold can correctly position this key pharmacophore, it can achieve bioactivity. nih.gov

Structure-Activity Relationship Studies for Allosteric Modulation

Structure-activity relationship (SAR) studies have been instrumental in refining the design of PLG-based allosteric modulators for the dopamine D2 receptor. beilstein-journals.orgmdpi.com These studies involve systematically altering the peptide's structure and assessing the impact on its modulatory activity. nih.gov

The development of conformationally constrained analogs provided key SAR insights. For lactam-based peptidomimetics, the stereochemistry was found to be critical; the (R)-isomer of a γ-lactam, which mimics a Type II β-turn, was active, whereas the (S)-isomer, which supports a Type II' β-turn, was inactive. beilstein-journals.orgbeilstein-journals.org This finding strongly supported the Type II β-turn as the bioactive conformation.

Further SAR studies explored replacing the N-terminal proline residue with other heterocyclic amino acids. nih.gov Several analogs, including those with D-Proline, Pip- (piperidine-2-carboxylic acid), and Aze- (azetidine-2-carboxylic acid), showed activity comparable to the original PLG peptide, indicating that the L-proline residue itself is not an absolute requirement. nih.gov However, analogs with Thz- (thiazolidine-4-carboxylic acid) were inactive. nih.gov

Perhaps the most striking SAR finding came from studies on highly rigid 5.6.5 spiro-bicyclic peptidomimetics. nih.gov Minor changes in stereochemistry at the bridgehead carbon of these scaffolds led to dramatic shifts in function. While one epimer acted as a positive allosteric modulator (PAM), its corresponding epimer was found to be a negative allosteric modulator (NAM). nih.gov This demonstrated that subtle structural alterations in a rigid scaffold can invert the modulatory effect, transforming a potentiator into an inhibitor. nih.gov

Table 1: Activity of N-Terminal Modified Analogs of Pro-Leu-Gly-NH2

This table summarizes the ability of various PLG analogs, modified at the N-terminal prolyl residue, to enhance the binding of an agonist to dopamine receptors. Activity is compared to the parent peptide, PLG.

| Analog Name | N-Terminal Residue | Activity Compared to PLG | Inactive |

| 2 | D-Proline (D-Pro) | ✓ | |

| 3 | Pyroglutamic acid ( | ✓ | |

| 4 | Thiazolidine-4-carboxylic acid (Thz) | ✓ | |

| 5 | Piperidine-2-carboxylic acid (Pip) | ✓ | |

| 6 | Azetidine-2-carboxylic acid (Aze) | ✓ | |

| 7 | L-3,4-dehydroproline (L-Δ3,4-Pro) | ✓ | |

| 8 | D-3,4-dehydroproline (D-Δ3,4-Pro) | ✓ | |

| Data sourced from reference nih.gov. |

Table 2: Compound Names Mentioned in this Article

| Abbreviation / Trivial Name | Full Chemical Name |

| Z-Pro-Leu-Gly-NH2 | N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycinamide |

| PLG | L-Prolyl-L-leucyl-glycinamide |

| D-Pro-Leu-Gly-NH2 | D-Prolyl-L-leucyl-glycinamide |

| Pyroglutamyl-L-leucyl-glycinamide | |

| Thz-Leu-Gly-NH2 | L-Thiazolidine-4-carbonyl-L-leucyl-glycinamide |

| Pip-Leu-Gly-NH2 | L-Piperidine-2-carbonyl-L-leucyl-glycinamide |

| Aze-Leu-Gly-NH2 | L-Azetidine-2-carbonyl-L-leucyl-glycinamide |

| L-Δ3,4-Pro-Leu-Gly-NH2 | (2S,5R)-5-(L-leucylglycyl)pyrrolidine-3-ene-2-carboxamide |

| D-Δ3,4-Pro-Leu-Gly-NH2 | (2R,5S)-5-(L-leucylglycyl)pyrrolidine-3-ene-2-carboxamide |

| ADTN | 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene |

| Pro-Pro-Pro-NH2 | L-Prolyl-L-prolyl-L-prolinamide |

Molecular and Cellular Mechanisms of Z Pro Leu Gly Nh2 Action in Biological Systems

Modulatory Effects on Neurotransmitter Systems

Z-Pro-Leu-Gly-NH2 is recognized for its ability to modulate dopaminergic neurotransmission. beilstein-journals.org This is not achieved by direct binding to the primary (orthosteric) site of dopamine (B1211576) receptors but through a more nuanced mechanism known as allosteric modulation.

Z-Pro-Leu-Gly-NH2 functions as a positive allosteric modulator (PAM) specifically for the D2 and D4 dopamine receptor subtypes. nih.gov Allosteric modulators bind to a receptor at a site distinct from the primary agonist/antagonist binding site. beilstein-journals.org This binding induces a conformational change in the receptor that can alter the binding affinity and/or efficacy of the endogenous ligand, in this case, dopamine.

Research using photoaffinity labeling with peptidomimetics of Z-Pro-Leu-Gly-NH2 has confirmed that its binding site on the D2 receptor is indeed separate from the orthosteric site where dopamine binds. beilstein-journals.orgbeilstein-journals.org This characteristic distinguishes it from direct dopamine agonists. While it positively modulates D2 and D4 receptors, it does not affect agonist binding to D1 and D3 receptor subtypes, highlighting its specificity. uniroma1.it The development of synthetic analogs, such as (3R)-[(2S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), has further substantiated these findings, showing more potent positive allosteric effects at D2/D4 receptors compared to the parent compound. uniroma1.itfrontiersin.org

Table 1: Allosteric Modulation of Dopamine Receptors by Z-Pro-Leu-Gly-NH2 and Analogs This interactive table summarizes the modulatory effects on different dopamine receptor subtypes.

| Compound | Receptor Subtype | Type of Modulation | Reference |

|---|---|---|---|

| Z-Pro-Leu-Gly-NH2 (PLG) | D2 | Positive Allosteric Modulator | nih.govmdpi.com |

| Z-Pro-Leu-Gly-NH2 (PLG) | D4 | Positive Allosteric Modulator | nih.gov |

| Z-Pro-Leu-Gly-NH2 (PLG) | D1, D3 | No Effect | uniroma1.it |

| PAOPA | D2, D4 | Positive Allosteric Modulator | uniroma1.itfrontiersin.org |

The primary mechanism by which Z-Pro-Leu-Gly-NH2 enhances dopaminergic activity is by increasing the affinity of the high-affinity state of the D2 receptor for its agonists. nih.gov G protein-coupled receptors (GPCRs) like the D2 receptor exist in equilibrium between a high-affinity state (coupled to G proteins) and a low-affinity state. By binding to its allosteric site, Z-Pro-Leu-Gly-NH2 stabilizes the G protein-coupled, high-affinity conformation of the receptor.

This stabilization leads to two key outcomes:

An increase in the binding affinity of dopamine agonists to the receptor. beilstein-journals.org

An increase in the proportion of receptors in the high-affinity state relative to the low-affinity state. nih.gov

This enhancement of agonist binding potentiates the effects of endogenous dopamine without directly activating the receptor itself. beilstein-journals.org Structure-activity studies with constrained peptidomimetics suggest that the specific three-dimensional conformation of Z-Pro-Leu-Gly-NH2, particularly a type II β-turn, is crucial for this modulatory activity. beilstein-journals.orgnih.gov

Allosteric Modulation of Dopamine Receptors (D2, D4 Subtypes)

Cellular Signaling Pathway Modulation

The influence of Z-Pro-Leu-Gly-NH2 extends beyond the receptor level to intracellular signaling pathways that are critical for gene expression and cellular function.

Studies have demonstrated that Z-Pro-Leu-Gly-NH2 (as MIF-1) can induce the expression of the immediate early gene c-Fos in specific brain regions. researchgate.net The protein product, c-Fos, is a component of the AP-1 transcription factor, which regulates the expression of various genes involved in neuronal plasticity and cellular responses. cellsignal.com

The activation of c-Fos by Z-Pro-Leu-Gly-NH2 is preceded by the phosphorylation and activation of mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases (ERK). researchgate.net In cultured neuronal cells, Z-Pro-Leu-Gly-NH2 treatment leads to a transient increase in phosphorylated ERK (pERK). researchgate.net The phosphorylation of transcription factors like Fos proteins by ERK can enhance their transcriptional activity and protein stability. cellsignal.com This suggests a signaling cascade where Z-Pro-Leu-Gly-NH2, likely through its modulation of dopamine receptors, triggers the pERK pathway, which in turn leads to the activation of c-Fos. researchgate.net

Z-Pro-Leu-Gly-NH2 also modulates the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. researchgate.net STAT3 is a transcription factor involved in diverse cellular processes, including immunity and development. ulisboa.pt Its activation typically involves phosphorylation at a key tyrosine residue (Tyr705), leading to dimerization and nuclear translocation to regulate gene expression. ulisboa.ptnih.gov

Table 2: Modulation of Intracellular Signaling Molecules by Z-Pro-Leu-Gly-NH2 This interactive table details the observed effects on key signaling proteins.

| Signaling Molecule | Effect | Timing | Reference |

|---|---|---|---|

| pERK | Transient Increase | Precedes c-Fos activation | researchgate.net |

| c-Fos | Increased Immunoreactivity | 4 hours post-treatment | researchgate.net |

| pSTAT3 | Initial Decrease | 10 and 60 minutes post-treatment | researchgate.net |

| pSTAT3 | Subsequent Increase | 2 and 3 hours post-treatment | researchgate.net |

Activation of c-Fos and Mitogen-Activated Protein Kinases (pERK)

Enzyme-Substrate Interactions and Proteolytic Processing

The peptide nature of Z-Pro-Leu-Gly-NH2 makes it a substrate for various proteases. Understanding its interactions with enzymes is crucial for comprehending its metabolic fate and bioavailability. The Pro-Leu-Gly sequence is recognized by specific peptidases.

For instance, the fluorogenic peptide substrate (7-methoxycoumarin-4-yl)-acetic acid (MCA)-Pro-Leu-Gly-Leu-3-(2,4-dinitrophenyl)-l-2,3-diaminopropionyl-Ala-Arg-NH2 is used to measure the activity of matrix metalloproteases (MMPs), indicating that the Pro-Leu-Gly sequence can be a target for this class of enzymes. researchgate.net Similarly, early assays for prolyl oligopeptidase, an enzyme that cleaves peptide bonds on the carboxyl side of proline residues, utilized Z-Gly-Pro-Leu-Gly as a substrate, highlighting the susceptibility of the Pro-Leu bond to cleavage by this enzyme class. dcu.ie The N-terminal Z (benzyloxycarbonyl) group is a common blocking group in synthetic peptide substrates used to study proteases. dcu.ie The enzymatic synthesis of related peptides, such as Z-Pro-Leu-Gly-Leu-Ala-Phe-Ala-Lys-Ala-Asp, has been achieved using proteases like V8 protease in a condensation reaction, further demonstrating the interaction between this peptide structure and enzymes. thieme-connect.de The N-terminal region of some propeptides, which act as inhibitors for their own enzymes, can occupy the substrate-binding site in a manner analogous to an enzyme-substrate interaction. nih.gov

These interactions imply that the biological activity of Z-Pro-Leu-Gly-NH2 in vivo is influenced by its susceptibility to degradation by various peptidases, which would inactivate it.

Role as Substrate for Peptide-Cleaving Enzymes (e.g., Prolyl Oligopeptidase)

The synthetic peptide Z-Pro-Leu-Gly-NH2, also known as Z-prolyl-leucyl-glycinamide, serves as a valuable tool in the study of peptide-cleaving enzymes due to its specific amino acid sequence. smolecule.com Its structure makes it a potential substrate for enzymes that recognize and cleave peptide bonds involving proline, leucine (B10760876), and glycine (B1666218) residues. smolecule.com This characteristic allows researchers to investigate the activity and specificity of various proteases.

One of the primary enzymes for which Z-Pro-Leu-Gly-NH2 and similar peptides act as substrates is prolyl oligopeptidase (POP) . POP is a serine protease that specifically hydrolyzes peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids). theseus.finih.gov The enzyme was first identified through its ability to degrade neuropeptides like oxytocin (B344502) by cleaving the Pro-Leu bond. tandfonline.com

The hydrolysis of proline-containing peptides by enzymes is a critical area of study. For instance, when NH2-blocked tripeptides with a proline in the penultimate position, such as Z-Gly-Pro-Leu, are incubated with intestinal brush border membranes, the C-terminal amino acid (leucine) is released as the sole hydrolytic product. jci.org This demonstrates the specific action of peptidases on such substrates.

Furthermore, studies utilizing related substrates have provided insights into the kinetics of various enzymes. For example, the pentapeptide Z-Gly-Pro-Leu-Gly-Pro is a known substrate for both bacterial collagenase and prolyl endopeptidase. peptanova.de The kinetic parameters of carboxypeptidases from Absidia zychae have been determined using Z-Gly-Pro-Leu-Gly, revealing how the enzyme's efficiency is influenced by the substrate structure. tandfonline.com

The utility of such peptides extends to the characterization of enzyme families. For instance, Z-Gly-Pro-Leu-Gly has a biochemical profile that resembles that of the bacterial enzyme monoiodotyrosine hydroxylase. biosynth.com This allows for comparative studies and a deeper understanding of enzyme mechanisms.

Interactive Table: Kinetic Parameters of Enzymes with Proline-Containing Substrates.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Carboxypeptidase Z-1 | Z-Gly-Pro-Leu-Gly | 0.80 | 19.3 | 24.1 |

| Recombinant Endopeptidase 24.15 | Gonadotropin-releasing hormone (GnRH) | 1.35 | - | - |

| Recombinant Endopeptidase 24.15 | GnRH (COOH-terminal amide removed) | 0.090 | - | - |

Implications for Enzyme Function and Inhibitor Development

The use of Z-Pro-Leu-Gly-NH2 and analogous peptides as substrates has significant implications for understanding enzyme function and for the development of therapeutic inhibitors. By studying how these substrates are cleaved, researchers can elucidate the catalytic mechanisms and substrate specificity of enzymes like prolyl oligopeptidase. This knowledge is crucial for designing molecules that can modulate enzyme activity.

Prolyl oligopeptidase has emerged as an attractive therapeutic target for a variety of neurological and psychiatric conditions, including cognitive and neurodegenerative disorders. irbbarcelona.org The development of POP inhibitors could therefore be the basis for new treatments for diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. theseus.fi

The design of potent and specific inhibitors often relies on mimicking the structure of the enzyme's natural substrate. For example, Z-Pro-prolinal, a potent and selective inhibitor of prolyl oligopeptidase, is a structural analog of the substrate. nih.govsigmaaldrich.com It has been shown to form a stable adduct with the active-site serine residue of the enzyme, effectively blocking its catalytic activity. nih.gov The development of such inhibitors is a valuable endeavor, as these compounds can be instrumental in studying the physiological roles of POP and may be developed into effective drugs. theseus.fi

Furthermore, the study of substrate cleavage and inhibitor binding provides insights into the non-enzymatic functions of proteins. nih.gov For instance, research has shifted to explore the role of POP in protein-protein interactions and cellular processes like autophagy, moving beyond its traditional role in peptide hydrolysis. nih.govdiva-portal.org Inhibitors have been shown to alter these interactions, which could be a key therapeutic mechanism. nih.gov

The development of specific inhibitors, such as N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2), has provided valuable tools for studying the physiological function of post-proline cleaving enzymes in the metabolism of neuropeptides. nih.gov These inhibitors can inactivate the enzyme both in vitro and in vivo, allowing for a detailed investigation of its roles in various tissues, including the brain. nih.gov

Neurobiological and Neuropharmacological Investigations of Z Pro Leu Gly Nh2

Cognitive and Memory Processes Modulation

Attenuation of Amnesia (e.g., Puromycin-Induced)

Z-Pro-Leu-Gly-NH2 has demonstrated a significant ability to counteract amnesia in animal models. nih.govsmolecule.com Specifically, studies have shown its effectiveness in attenuating amnesia induced by puromycin, an antibiotic that inhibits protein synthesis and disrupts memory consolidation. nih.govnih.gov When administered to mice, Z-Pro-Leu-Gly-NH2 was found to reduce the memory deficits caused by intracerebral injections of puromycin. nih.govnih.gov

Research comparing the efficacy of various peptides found that Z-Pro-Leu-Gly-NH2 was one of the most potent compounds in attenuating puromycin-induced amnesia, alongside arginine vasopressin. nih.gov The timing of administration appears to be a critical factor, with one study noting that the peptide was effective when given five days before training. nih.govresearchgate.netresearchgate.net This suggests that Z-Pro-Leu-Gly-NH2 may influence underlying memory processes rather than producing a general arousal effect. nih.govresearchgate.netresearchgate.net The dose-dependent nature of this effect further implies that the peptide may interact with specific receptors to exert its cognitive-modulating actions. nih.gov

Influence on Learning and Memory Retention

The influence of Z-Pro-Leu-Gly-NH2 and its parent compound, PLG, extends to broader processes of learning and memory. These peptides are believed to modulate dopaminergic neurotransmission, not by altering dopamine (B1211576) levels, but by enhancing the responsiveness of dopamine receptors to agonists. nih.gov This modulation of the dopamine system, which is crucial for learning and memory, may underlie some of the observed cognitive effects. nih.gov

Studies have indicated that neuropeptides, in general, play a significant role in various aspects of hippocampal learning and memory. researchgate.net While Z-Pro-Leu-Gly-NH2's direct effects on learning and memory retention are a subject of ongoing investigation, its ability to counteract amnesia and modulate key neurotransmitter systems points to its potential as a significant modulator of cognitive processes. nih.govnih.gov

Impact on Neurological Disorders Models

Parkinson's Disease Research (e.g., Rotational Behavior Modulation)

The potential therapeutic relevance of PLG and its analogs, including Z-Pro-Leu-Gly-NH2, has been explored in animal models of Parkinson's disease. nih.govnih.gov Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the nigrostriatal pathway. nih.gov Research has shown that PLG can potentiate the effects of dopamine agonists, suggesting it could be beneficial in conditions with compromised dopaminergic function. nih.gov

In one of the key preclinical models for Parkinson's disease, rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway exhibit rotational behavior when treated with dopamine agonists. Studies have demonstrated that peptidomimetic analogs of PLG can modulate this agonist-induced rotational behavior. frontiersin.orgfrontiersin.orgmdpi.com This suggests that these compounds can influence the functional state of dopamine receptors in a model of Parkinsonism. frontiersin.org Furthermore, analogs of PLG have shown neuroprotective effects in other Parkinson's models, such as the MPTP-induced mouse model. frontiersin.orgfrontiersin.org

Exploration in Depression and Anxiety Models

The role of PLG (MIF-1) has also been investigated in the context of depression and anxiety. nih.govresearchgate.net Clinical studies have suggested a therapeutic potential for MIF-1 in treating depression. nih.gov The underlying mechanism may involve the modulation of brain regions critical for mood and emotion. nih.govresearchgate.net

Animal studies using c-Fos mapping, a technique to identify neuronal activation, revealed that MIF-1 treatment increased activity in brain areas involved in the regulation of mood, anxiety, and depression. nih.govresearchgate.net This activation was observed to be more significant after peripheral administration than direct intracerebroventricular injection, indicating the peptide can cross the blood-brain barrier. nih.govresearchgate.net Furthermore, research on neuropeptides like Neuropeptide Y (NPY) has shown their involvement in stress and anxiety responses, and it is hypothesized that peptides like PLG may act on similar or interacting pathways. researchgate.net

Interactions with Opioid Systems and Analgesia

Z-Pro-Leu-Gly-NH2, also known as Melanocyte-Stimulating Hormone Release Inhibiting Factor-1 (MIF-1), is an endogenous peptide with significant modulatory effects on the opioid system. hilarispublisher.com Its interactions are complex, often characterized by anti-opioid properties, particularly in the context of morphine-induced analgesia and the development of tolerance.

Research indicates that Z-Pro-Leu-Gly-NH2 can attenuate the development of tolerance to the analgesic effects of morphine. nih.govnih.gov Studies in animal models have shown that administration of this peptide can prevent the diminished analgesic response typically observed after chronic morphine exposure. nih.gov This suggests that Z-Pro-Leu-Gly-NH2 interferes with the neuroadaptive processes that lead to tolerance, although it does not appear to alter the acute analgesic effects of morphine when administered after tolerance has already developed. nih.govpnas.org The mechanism for this is thought to involve a step subsequent to the initial morphine-receptor interaction, as the peptide does not seem to affect brain morphine concentrations. nih.govpnas.org

Interestingly, while Z-Pro-Leu-Gly-NH2 is considered an anti-opioid peptide, its direct interaction with opioid receptors is a subject of nuanced investigation. mdpi.comnih.gov Some studies report that MIF-1 itself does not bind to opioid receptors. mdpi.com For instance, research has shown that MIF-1 failed to inhibit 50% of the binding of the selective mu-opioid agonist 125I-DAGO at concentrations up to 100 µM. nih.gov However, it is part of the broader Tyr-MIF-1 family of peptides, some of which do exhibit binding affinity for opioid receptors, particularly the mu-opioid receptor. nih.govscielo.org.mx

The anti-opioid effects of Z-Pro-Leu-Gly-NH2 are also evident in its ability to block the analgesic effects of both morphine and endogenous opioid peptides like enkephalins in certain assays. researchgate.net This antagonistic action has been observed in tests of analgesia, further solidifying its role as a modulator of opioid signaling. researchgate.net In some contexts, Z-Pro-Leu-Gly-NH2 can act as a conditioned stimulus, where its presence is associated with the effects of morphine, thereby influencing the expression of conditioned tolerance. nih.gov

Furthermore, the metabolic products of Z-Pro-Leu-Gly-NH2 may also contribute to its biological activity. Studies have suggested that metabolites such as Pro-Leu-OH and Leu-Gly-NH2 can also inhibit the development of tolerance to morphine's analgesic effects, indicating that the in-vivo effects of the parent compound may be mediated, at least in part, by its breakdown products. nih.gov

Research Findings on Z-Pro-Leu-Gly-NH2 and Opioid Interaction

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Morphine Pellet Implantation in Rats | Administration of Pro-Leu-Gly-NH2 inhibited the development of tolerance to the analgesic effect of morphine. | nih.gov |

| Morphine Pellet Implantation in Mice | Administration of Pro-Leu-Gly-NH2 blocked the development of tolerance to and physical dependence on morphine. | nih.gov |

| Opiate Receptor Binding Assay | MIF-1 failed to inhibit 50% of 125I-DAGO binding at concentrations up to 100 µM. | nih.gov |

| Tail-Flick Test | MIF-1 was found to block the analgesic effects of enkephalins and morphine. | researchgate.net |

| Conditioned Tolerance Study in Rats | Pro-Leu-Gly-NH2 can serve as a conditioned stimulus that predicts the antinociceptive properties of morphine. | nih.gov |

Comparative Effects of Z-Pro-Leu-Gly-NH2 and Related Peptides on Morphine Withdrawal

| Peptide | Effect on Naloxone-Precipitated Withdrawal | Reference |

| Z-Pro-Leu-Gly-NH2 (MIF-1) | Highly effective in blocking physical dependence. | google.com.na |

| Cyclo(Leu-Gly) | More potent than MIF-1 in blocking physical dependence. | google.com.na |

| Z-Pro-D-Leu | Exhibited significant activity in blocking physical dependence. | google.com.na |

Advanced Methodologies in Z Pro Leu Gly Nh2 Research

In Vitro Receptor Binding Assays

The investigation of Z-Pro-Leu-Gly-NH2 and its core tripeptide, Pro-Leu-Gly-NH2 (PLG), has heavily relied on in vitro receptor binding assays to characterize its interactions with neuronal receptors. These studies have been instrumental in identifying the compound's modulatory effects, particularly within the dopaminergic system.

Research has consistently shown that PLG modulates dopaminergic neurotransmission by enhancing the binding of agonists to dopamine (B1211576) receptors. acs.orgnih.gov Specifically, studies using rat striatal membranes have demonstrated that PLG increases the affinity of the dopamine receptor for agonists. acs.org This effect is not mediated by a direct competition for the primary binding site, but rather through an allosteric mechanism, where the peptide binds to a distinct site on the receptor complex, thereby influencing the conformation of the agonist binding pocket. nih.govnih.gov

Radioligand binding assays have provided quantitative data on these interactions. An assay developed for ³H-PLG binding to rat brain membranes revealed high-affinity, saturable, and reversible binding, particularly in the striatum. nih.gov Kinetic studies determined a dissociation constant (K D) of 4.69 ± 0.50 nM and a maximum binding capacity (Bmax) of 9.20 ± 0.30 fmoles/mg of protein in this brain region. nih.gov Further investigations have shown that PLG selectively increases the binding affinity of dopamine agonists like [³H]apomorphine, without affecting the binding of antagonists such as [³H]spiroperidol. mcmaster.ca This suggests a specific interaction that favors the active, agonist-bound state of the receptor.

Studies on various human dopamine receptor subtypes expressed in cell lines have further refined this understanding. PLG and its analogs have been shown to enhance agonist binding to the D2-like receptors (D2L, D2S) and the D4 receptor subtype. nih.govnih.gov Conversely, no significant effect was observed on agonist binding to D1 and D3 receptors, highlighting the specificity of the modulatory action. nih.gov The synthesis of various analogs, including those with modifications to the N-terminal prolyl residue, has demonstrated that while the proline is important, it is not an absolute requirement for the modulation of dopamine receptors, as some analogs retain comparable activity. nih.gov

| Receptor Target | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Dopamine Receptors (general) | Agonist Binding Assay ([³H]apomorphine) | Selectively enhanced the affinity of agonist binding. | mcmaster.ca |

| Dopamine Receptors (general) | Antagonist Binding Assay ([³H]spiroperidol) | No effect on antagonist binding. | mcmaster.ca |

| PLG Binding Sites | Radioligand Binding Assay (³H-PLG) | High-affinity (K D = 4.69 nM) and high-density binding sites found in rat striatum. | nih.gov |

| Human Dopamine D2L, D2S, D4 Receptors | Agonist/Antagonist Competition Assay | Enhanced agonist (quinpirole) binding in a dose-dependent manner. | nih.gov |

| Human Dopamine D1, D3 Receptors | Agonist Binding Assay | No significant effect on agonist binding. | nih.gov |

Cell Culture Models for Cellular Mechanism Elucidation

Cell culture models have been indispensable for dissecting the intracellular signaling cascades initiated by Z-Pro-Leu-Gly-NH2 and its derivatives. These systems permit controlled investigations into the molecular mechanisms that underpin the compound's observed physiological effects.

A prominent model used in this research is the SH-SY5Y human neuroblastoma cell line. researchgate.net Studies on these cells have shown that Pro-Leu-Gly-NH2 (also known as MIF-1) can induce the expression of the immediate early gene c-Fos in a manner that is dependent on both time and dose. researchgate.net This finding points to the peptide's ability to activate genomic signaling pathways associated with neuronal plasticity and response to stimuli. The activation of c-Fos was found to be preceded by transient changes in other key signaling proteins, including an increase in phosphorylated Extracellular signal-Regulated Kinase (pERK) and an initial decrease in phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3). researchgate.net These results suggest that the peptide modulates multiple signaling pathways to exert its effects. researchgate.net

To investigate receptor specificity, cell lines transfected with specific human dopamine receptor subtypes have been employed. nih.gov These experiments confirmed that PLG enhances agonist binding to D2L, D2S, and D4 receptors. nih.gov Critically, these studies also revealed that the modulatory effect of PLG is dependent on the coupling of the D2 receptor to its G-protein. When the receptor-G protein complex was uncoupled using suramin, the ability of PLG to enhance agonist binding was abolished, indicating that the peptide's allosteric action requires an intact receptor-G-protein signaling unit. nih.gov

Other cell culture applications have explored the peptide's role in different biological contexts. For instance, in studies using the HT1080 fibrosarcoma cell line, a fluorometric substrate containing the Pro-Leu-Gly sequence, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, was used to assay the activity of gelatinase A. capes.gov.br This demonstrates the utility of synthetic peptides based on the Z-Pro-Leu-Gly-NH2 sequence as tools for studying enzyme activity. capes.gov.br

| Cell Line | Experimental Focus | Key Mechanistic Findings | Reference |

|---|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | Intracellular Signaling | Induced c-Fos expression, preceded by increased pERK and decreased pSTAT3. | researchgate.net |

| Transfected cell lines (expressing human D1, D2S, D2L, D3, D4 receptors) | Receptor Specificity & Mechanism | Enhanced agonist binding to D2S, D2L, and D4 subtypes; modulation requires receptor-G protein coupling. | nih.gov |

| HT1080 (Human Fibrosarcoma) | Enzyme Substrate Application | A substrate containing the Pro-Leu-Gly sequence was used to measure gelatinase A activity. | capes.gov.br |

| HEK293 (Human Embryonic Kidney) | Enzyme Activation | Cells over-expressing legumain showed increased processing of progelatinase A. | capes.gov.br |

In Vivo Animal Models for Behavioral and Physiological Studies

Animal models provide the crucial context for understanding how the molecular and cellular actions of Z-Pro-Leu-Gly-NH2 translate into behavioral and physiological outcomes. A variety of rodent models have been utilized to explore its effects on motor control, mood, and memory.

One of the most widely used paradigms is the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which mimics the dopamine depletion seen in Parkinson's disease. acs.org In these animals, PLG has been shown to potentiate the contralateral rotational behavior induced by the dopamine agonist apomorphine (B128758). acs.orgnih.gov This suggests that the peptide can enhance the functional effects of dopamine receptor stimulation in a state of dopamine deficiency.

The peptide's interaction with the dopamine system has also been investigated in models of antipsychotic drug effects. Chronic, but not acute, administration of PLG was found to significantly attenuate the catalepsy induced by the dopamine antagonist haloperidol (B65202) in rats. mcmaster.ca This finding aligns with the in vitro data suggesting that PLG modulates dopamine receptor sensitivity. mcmaster.ca

In the context of mood disorders, the forced swim test (also known as the behavioral 'despair' test) in rats has been used to assess antidepressant-like activity. capes.gov.br MIF-1 produced a significant anti-immobility effect, which was blocked by the administration of dopamine receptor antagonists like haloperidol and sulpiride. capes.gov.br This indicates that the antidepressant-like effects of the peptide are mediated through the dopamine system. capes.gov.br

Furthermore, the compound's potential cognitive effects have been studied. Z-Pro-Leu-Gly-NH2 was found to be highly effective in protecting against puromycin-induced amnesia in mice, suggesting a role in memory consolidation processes. pnas.orgpnas.org

| Animal Model | Behavioral/Physiological Test | Key Findings | Reference |

|---|---|---|---|

| Rat (6-OHDA Lesion) | Apomorphine-Induced Rotational Behavior | Potentiated the effects of the dopamine agonist. | acs.orgnih.gov |

| Rat | Haloperidol-Induced Catalepsy | Chronic treatment attenuated the cataleptic response. | mcmaster.ca |

| Rat | Forced Swim Test (Behavioral Despair) | Exhibited an anti-immobility effect that was blocked by dopamine antagonists. | capes.gov.br |

| Rat (Lateral Hypothalamic Lesion) | Apomorphine-Induced Rotations | Increased rotations when co-administered with apomorphine in REM sleep-deprived animals. | nih.gov |

| Mouse | Puromycin-Induced Amnesia | Protected against memory impairment. | pnas.orgpnas.org |

Computational Chemistry and Molecular Dynamics Simulations for Conformational Analysis

Computational chemistry and molecular dynamics (MD) simulations have provided profound insights into the structural properties of Z-Pro-Leu-Gly-NH2, revealing the conformational preferences that likely govern its biological activity. These theoretical approaches complement experimental data by offering an atomic-level view of the molecule's structure and dynamics.

A central finding from numerous computational studies is the high propensity of the Pro-Leu-Gly-NH2 backbone to adopt a specific folded structure known as a β-turn. researchgate.netnih.gov Classical potential function calculations identified a 10-membered, hydrogen-bonded β-turn as a strongly preferred conformation. researchgate.netnih.gov This structure is stabilized by a hydrogen bond between the amide proton of the glycinamide (B1583983) residue and the carbonyl oxygen of the proline residue. nih.gov Interestingly, these studies suggest that the stability of this turn is an inherent feature of the rigid backbone conformation imposed by the leucine (B10760876) residue, rather than being solely dependent on the hydrogen bond. nih.gov The preferred geometry is specifically a Type II β-turn. nih.gov

More advanced studies using laser desorption supersonic jet techniques combined with molecular dynamics simulations and density functional theory (DFT) calculations have investigated the gas-phase structure of Z-Pro-Leu-Gly-NH2. researchgate.net These experiments confirmed that while a maximum of three conformers could exist, the population is predominantly distributed to a single conformation. researchgate.net The analysis of this dominant conformer reaffirmed the presence of a β-turn structure as the main structural element, with the C-terminal amide group participating in a hydrogen bond. researchgate.net This contrasts with the related compound Z-Pro-Leu-Gly-OH, which was found to favor a successive γ-turn structure, highlighting the critical role of the C-terminal amide in defining the peptide's conformation. researchgate.net

Nuclear Magnetic Resonance (NMR) studies on modified analogs, such as those with a reduced peptide bond, have also been used in conjunction with computational simulations to validate these conformational models. nih.gov For example, an analog where the Leu-Gly peptide bond was replaced by a CH2-NH function was shown to adopt a conformation in solution that is highly similar to the β-turn postulated for the parent peptide. nih.gov

| Methodology | System Studied | Key Conformational Findings | Reference |

|---|---|---|---|

| Classical Potential Function Calculations | Pro-Leu-Gly-NH2 | A 10-membered, hydrogen-bonded Type II β-turn is the strongly preferred conformation. | researchgate.netnih.gov |

| Molecular Dynamics & DFT | Z-Pro-Leu-Gly-NH2 (gas phase) | Population is mainly a single conformer with a β-turn structure. | researchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Pro-Leu-ψ(CH₂-NH)Gly-NH₂ | Adopted a β-turn-like conformation in DMSO solution. | nih.gov |

| IR Spectroscopy & DFT | Z-Pro-Leu-Gly-NH2 vs. Z-Pro-Leu-Gly-OH | The C-terminal -NH₂ group promotes a β-turn, while the -OH group promotes a γ-turn. | researchgate.net |

Translational Research and Therapeutic Development Perspectives for Z Pro Leu Gly Nh2 Analogs

Development of Peptidomimetics for Targeted Therapies

The inherent limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability, have driven the development of peptidomimetics. diva-portal.orgnih.gov These are molecules designed to mimic the three-dimensional structure and biological activity of a peptide while possessing improved drug-like properties. diva-portal.org For Z-Pro-Leu-Gly-NH2, the primary goal is to create analogs that retain the ability to modulate dopamine (B1211576) D2 receptors, a key target in conditions like schizophrenia and Parkinson's disease. mcmaster.caacs.orgbeilstein-journals.org

Research has shown that the bioactive conformation of PLG is likely a type II β-turn. beilstein-journals.orgnih.gov This structural insight has guided the design of conformationally constrained analogs.

Key Findings in Peptidomimetic Development:

Lactam-Based Peptidomimetics: The incorporation of lactam rings has been a successful strategy to stabilize the desired β-turn conformation. beilstein-journals.orgacs.org One notable lactam-based peptidomimetic was found to be over 1000 times more potent than PLG in enhancing the binding of dopamine receptor agonists. beilstein-journals.org

Spiro-Bicyclic Systems: The creation of rigid spiro-bicyclic lactam scaffolds has produced highly active peptidomimetics that mimic the type II β-turn of PLG. nih.gov

Heteroaromatic Scaffolds: Replacing the proline residue with heteroaromatic systems, such as picolinic acid or 2-furoyl groups, has yielded promising results. acs.orgsciforum.net For instance, 2-furoyl-l-leucylglycinamide demonstrated a significant ability to enhance the maximal response of a dopamine agonist at D2 receptors, comparable to MIF-1. acs.orgnih.gov

Lipophilic Moieties: The addition of lipophilic groups to mimic the leucine (B10760876) side chain has led to analogs with increased activity, suggesting these modifications enhance binding to a hydrophobic pocket at the target site. beilstein-journals.org

These studies highlight a rational design approach where structural modifications are systematically made to the Z-Pro-Leu-Gly-NH2 backbone to improve potency and selectivity for the dopamine D2 receptor. nih.govbeilstein-journals.org

| Analog Class | Structural Modification | Observed Effect | Reference |

|---|---|---|---|

| Lactam-Based | Incorporation of a lactam ring | Over 1000-fold increase in potency compared to PLG | beilstein-journals.org |

| Spiro-Bicyclic Lactams | Creation of rigid spiro-bicyclic scaffolds | Highly active peptidomimetics mimicking a type II β-turn | nih.gov |

| Pyridine-Based | Replacement of L-proline with picolinic acid | Enhanced maximal response of dopamine agonists at D2 receptors | sciforum.net |

| 2-Furoyl-Based | Replacement of proline with a 2-furoyl group | Comparable activity to MIF-1 in modulating D2 receptors | acs.orgnih.gov |

Strategies for Enhancing Bioavailability and Central Nervous System Penetration (e.g., Blood-Brain Barrier Crossing)

A major hurdle in the development of neurotherapeutics is the blood-brain barrier (BBB), a highly selective barrier that protects the CNS. mdpi.comasm.org Peptides and their mimetics often have difficulty crossing this barrier. researchgate.net Therefore, various strategies are being explored to enhance the bioavailability and CNS penetration of Z-Pro-Leu-Gly-NH2 analogs.

Improving Bioavailability:

Low aqueous solubility is a significant factor limiting the bioavailability of many drug candidates. drug-dev.comaenova-group.com Formulation strategies are crucial for overcoming this challenge. patsnap.com

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate and subsequent absorption. patsnap.com

Solid Dispersions: Creating amorphous solid dispersions using methods like hot melt extrusion and spray drying can enhance the solubility of poorly soluble compounds. aenova-group.comdrughunter.com

Lipid-Based Formulations: Encapsulating the drug in liposomes or other lipid-based systems can improve the bioavailability of hydrophobic drugs. drug-dev.comnih.gov

Chemical Modifications: Salt formation and co-crystallization are other methods used to improve the dissolution rate of drug candidates. drughunter.com

Enhancing CNS Penetration:

Several approaches are being investigated to facilitate the transport of peptide-based drugs across the BBB. nih.gov

Receptor-Mediated Transcytosis (RMT): This "Trojan horse" strategy involves attaching the drug to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor. nih.gov The entire complex is then transported across the endothelial cells into the brain. nih.gov

Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cell membranes, including the BBB, and can be used as vectors to carry therapeutic cargo. researchgate.netnih.gov

Nanoparticle Delivery: Encapsulating drugs within nanoparticles, which can be functionalized with targeting ligands, offers another way to cross the BBB. mdpi.comasm.org

Increasing Lipophilicity: Modifying the chemical structure to increase lipophilicity can sometimes enhance passive diffusion across the BBB, although this is not always a straightforward correlation. nih.govresearchgate.net

The endogenous peptide MIF-1 itself has been shown to cross the BBB, suggesting that its derivatives may retain some of this ability. chemsrc.com Studies have also indicated that leucine can modulate the transport of related peptides out of the CNS, highlighting the complexity of transport systems at the BBB. nih.gov

| Strategy | Mechanism | Application | Reference |

|---|---|---|---|

| Receptor-Mediated Transcytosis | Utilizes endogenous transport systems by binding to specific receptors on the BBB. | Delivery of chimeric peptides and drugs conjugated to receptor-specific antibodies. | nih.gov |

| Cell-Penetrating Peptides | Short, positively charged peptides that can directly cross cell membranes. | Used as vectors to transport various therapeutic molecules across the BBB. | nih.gov |

| Nanoparticles | Encapsulation of drugs in carriers that can be surface-modified for targeted delivery. | Liposomes and polymeric nanoparticles for CNS drug delivery. | mdpi.com |

| Increased Lipophilicity | Modification of the drug's chemical structure to enhance passive diffusion. | A key factor, but must be balanced with other properties for effective CNS penetration. | researchgate.net |

Future Directions in Drug Design and Discovery from Z-Pro-Leu-Gly-NH2 Scaffolds

The Z-Pro-Leu-Gly-NH2 scaffold continues to be a valuable template for the design of novel CNS-active compounds. smolecule.com Future research is likely to focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Continued exploration of the chemical space around the Z-Pro-Leu-Gly-NH2 structure will be essential to refine the pharmacophore and develop even more potent and selective modulators of the dopamine D2 receptor. nih.gov This includes synthesizing new analogs with non-proteinogenic amino acids or novel heterocyclic cores. mdpi.com

Allosteric Modulation: Z-Pro-Leu-Gly-NH2 and its analogs act as allosteric modulators, meaning they bind to a site on the receptor that is different from the primary (orthosteric) binding site. beilstein-journals.orgnih.gov This offers the potential for a more nuanced modulation of receptor activity compared to traditional agonists or antagonists. Future work will likely explore the development of both positive and negative allosteric modulators for different therapeutic applications. nih.gov

Computational Modeling and Machine Learning: The use of computational tools, including machine learning models, can accelerate the drug discovery process. acs.orgnih.gov These models can predict the activity of virtual compounds, helping to prioritize which analogs to synthesize and test. nih.gov

Targeting Other Receptors: While much of the focus has been on dopamine receptors, the Z-Pro-Leu-Gly-NH2 scaffold could potentially be adapted to target other CNS receptors.

Peptide-Drug Conjugates: The development of brain-penetrating peptide-drug conjugates is a promising strategy. researchgate.net By linking a potent peptidomimetic derived from Z-Pro-Leu-Gly-NH2 to a BBB shuttle peptide, it may be possible to significantly enhance CNS delivery. researchgate.netgate2brain.com

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of Z-Pro-Leu-Gly-NH₂, and how are they determined experimentally?

- Methodological Answer : The tripeptide’s structure is characterized using nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography. For example, classical potential function calculations identified a 10-membered hydrogen-bonded β-turn conformation as the most stable structure, with backbone rigidity primarily influenced by the leucine residue (RMSD values < 0.5 Å) . Researchers should ensure solvent conditions (e.g., aqueous vs. non-polar) are standardized during analysis to minimize environmental variability.

Q. What standard protocols ensure reproducible synthesis of Z-Pro-Leu-Gly-NH₂?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protecting groups. Critical steps include:

- Protection strategy : Use benzyloxycarbonyl (Z) for the N-terminal proline.

- Purification : Reverse-phase HPLC with acetonitrile/water gradients.

- Characterization : Confirm identity via mass spectrometry (MS) and purity via analytical HPLC (>95%). Detailed protocols must align with NIH guidelines for experimental reporting, including reagent sources, reaction temperatures, and purification thresholds .

Advanced Research Questions

Q. How can contradictions in conformational data for Z-Pro-Leu-Gly-NH₂ across solvent systems be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. To resolve these:

- Comparative Analysis : Replicate experiments in controlled solvent systems (e.g., DMSO, water, methanol) while maintaining consistent peptide concentrations.

- Cross-Validation : Combine NMR (to detect hydrogen bonding patterns) with molecular dynamics (MD) simulations to model solvent interactions. Evidence suggests the β-turn stability is less dependent on the glycinamide hydrogen bond than previously assumed, emphasizing the leucine residue’s conformational rigidity .

- Statistical Reporting : Use PCA (principal component analysis) to quantify conformational clusters and report confidence intervals for dihedral angles .

Q. What computational approaches validate the dynamic behavior of Z-Pro-Leu-Gly-NH₂ in different environments?

- Methodological Answer : MD simulations with explicit solvent models (e.g., TIP3P water) and force fields (e.g., AMBER or CHARMM) are critical. Key steps include:

- Parameterization : Calibrate force fields using experimental data (e.g., NMR NOEs) for backbone torsional angles.

- Sampling : Run simulations ≥100 ns to capture rare conformational transitions.

- Validation : Compare simulated free energy landscapes with CD thermal denaturation profiles. Studies show the β-turn’s stability is inherent to the leucine backbone, not solvent interactions, suggesting computational models should prioritize residue-specific rigidity .

Q. How should researchers design experiments to investigate Z-Pro-Leu-Gly-NH₂’s role in biological signaling pathways?

- Methodological Answer :

- Hypothesis-Driven Design : Start with in silico docking studies to predict receptor binding (e.g., melanocortin receptors) using AutoDock Vina.

- In Vitro Validation : Use FRET-based assays to measure peptide-receptor interaction kinetics (e.g., Kd values).

- Controls : Include scrambled-sequence peptides and receptor knockout models to isolate specificity.

- Data Integration : Corrogate structural data (e.g., β-turn stability) with functional assays to establish structure-activity relationships (SARs). Ensure compliance with preclinical reporting standards for statistical power and replication .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.